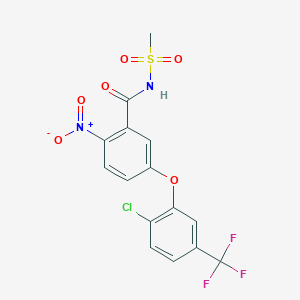
N-methanesulphonyl 5-(2-chloro-5-trifluoromethylphenoxy)-2-nitro benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methanesulphonyl 5-(2-chloro-5-trifluoromethylphenoxy)-2-nitro benzamide, commonly known as MCTP, is a chemical compound that has gained significant attention in scientific research. MCTP belongs to the class of small-molecule inhibitors that target protein kinases, which play a crucial role in various cellular processes. In
科学的研究の応用
MCTP has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, MCTP has been shown to inhibit the growth of cancer cells by targeting specific protein kinases that are overexpressed in cancer cells. In inflammation research, MCTP has been shown to reduce inflammation by inhibiting the activity of certain protein kinases that are involved in the inflammatory response. In neurodegenerative disorder research, MCTP has been shown to protect neurons from damage by inhibiting the activity of protein kinases that are involved in neurodegeneration.
作用機序
MCTP exerts its effects by inhibiting the activity of specific protein kinases that are involved in various cellular processes. Protein kinases are enzymes that catalyze the transfer of phosphate groups from ATP to specific target proteins, thereby regulating their activity. MCTP binds to the ATP-binding pocket of protein kinases, thereby preventing the transfer of phosphate groups and inhibiting their activity. The specific protein kinases that are targeted by MCTP vary depending on the disease being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MCTP depend on the specific protein kinases that are targeted by the compound. In cancer research, MCTP has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, MCTP has been shown to reduce the production of inflammatory cytokines and chemokines. In neurodegenerative disorder research, MCTP has been shown to protect neurons from damage by reducing oxidative stress and inflammation.
実験室実験の利点と制限
One of the main advantages of using MCTP in lab experiments is its specificity for certain protein kinases, which allows researchers to study the effects of inhibiting specific cellular processes. Another advantage is its relatively low toxicity compared to other small-molecule inhibitors. However, one limitation of using MCTP in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on MCTP. One direction is to study the potential therapeutic applications of MCTP in other diseases such as cardiovascular disease and metabolic disorders. Another direction is to explore the use of MCTP in combination with other small-molecule inhibitors or chemotherapeutic agents to enhance its efficacy. Additionally, further research is needed to optimize the synthesis method of MCTP and improve its solubility in aqueous solutions.
Conclusion:
In conclusion, MCTP is a small-molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. The synthesis method of MCTP involves the reaction of 2-nitrobenzoic acid with 2-chloro-5-trifluoromethylphenol and methanesulfonyl chloride. MCTP exerts its effects by inhibiting the activity of specific protein kinases that are involved in various cellular processes. The biochemical and physiological effects of MCTP depend on the specific protein kinases that are targeted by the compound. While there are advantages and limitations to using MCTP in lab experiments, there are several future directions for research on MCTP, including the exploration of its potential therapeutic applications in other diseases and the optimization of its synthesis method and solubility.
合成法
The synthesis of MCTP involves the reaction of 2-nitrobenzoic acid with 2-chloro-5-trifluoromethylphenol to form 5-(2-chloro-5-trifluoromethylphenoxy)-2-nitrobenzoic acid. This intermediate is then reacted with methanesulfonyl chloride to obtain MCTP. The synthesis of MCTP has been reported in various research articles, and the purity of the compound can be confirmed using analytical techniques such as HPLC and NMR.
特性
IUPAC Name |
5-[2-chloro-5-(trifluoromethyl)phenoxy]-N-methylsulfonyl-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N2O6S/c1-28(25,26)20-14(22)10-7-9(3-5-12(10)21(23)24)27-13-6-8(15(17,18)19)2-4-11(13)16/h2-7H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYNGOWSSHSFIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(=O)C1=C(C=CC(=C1)OC2=C(C=CC(=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methanesulphonyl 5-(2-chloro-5-trifluoromethylphenoxy)-2-nitro benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-2-carboxamide](/img/structure/B2501887.png)
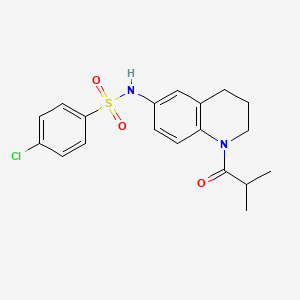

![3-benzyl-1-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-4-hydroxy-2(1H)-pyridinone](/img/structure/B2501892.png)
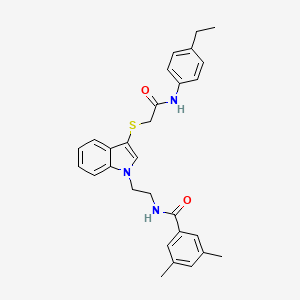
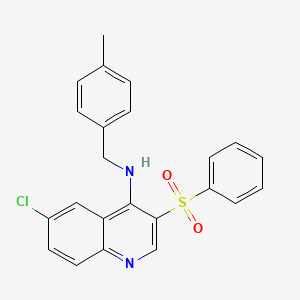
![methyl 4-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate](/img/structure/B2501900.png)
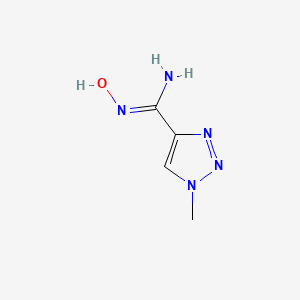
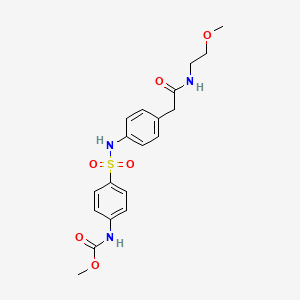
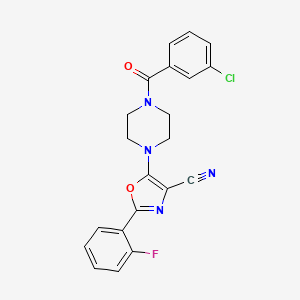
![2-[3-(Dimethylamino)phenyl]-1-[(4-fluorosulfonyloxyphenyl)carbamoyl]pyrrolidine](/img/structure/B2501906.png)


![N-(1,3-dioxoisoindol-5-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2501909.png)